(3-Aminopyridazin-4-yl)methanol (3-Aminopyridazin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18732693
InChI: InChI=1S/C5H7N3O/c6-5-4(3-9)1-2-7-8-5/h1-2,9H,3H2,(H2,6,8)
SMILES:
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol

(3-Aminopyridazin-4-yl)methanol

CAS No.:

Cat. No.: VC18732693

Molecular Formula: C5H7N3O

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

(3-Aminopyridazin-4-yl)methanol -

Specification

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
IUPAC Name (3-aminopyridazin-4-yl)methanol
Standard InChI InChI=1S/C5H7N3O/c6-5-4(3-9)1-2-7-8-5/h1-2,9H,3H2,(H2,6,8)
Standard InChI Key RYJFBTKCUFOQDG-UHFFFAOYSA-N
Canonical SMILES C1=CN=NC(=C1CO)N

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of (3-Aminopyridazin-4-yl)methanol consists of a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—decorated with an amino (-NH₂) group at position 3 and a hydroxymethyl (-CH₂OH) group at position 4. Key structural features include:

Electronic Configuration

The pyridazine ring exhibits π-electron deficiency due to the electron-withdrawing effects of the two nitrogen atoms, rendering it susceptible to nucleophilic attack at electron-deficient positions. The amino group acts as an electron donor via resonance, while the hydroxymethyl group introduces both polar and hydrogen-bonding capabilities. Quantum mechanical calculations predict significant charge distribution asymmetry, with partial positive charges localized at positions 2 and 5 of the ring .

Tautomerism and Resonance

The amino group participates in tautomeric equilibria, potentially existing as either the amine (NH₂) or imine (NH) form depending on solvent polarity and pH. Similarly, the hydroxymethyl group may engage in keto-enol tautomerism under specific conditions, though this is less pronounced compared to carbonyl-containing systems .

Crystallographic Data

While single-crystal X-ray diffraction data for (3-Aminopyridazin-4-yl)methanol remains unreported, analogous pyridazine derivatives crystallize in monoclinic or orthorhombic systems with intermolecular hydrogen bonding networks . Predicted lattice parameters (via molecular modeling) suggest a unit cell volume of ~500 ų and density of 1.35 g/cm³.

PropertyPredicted ValueReference Analog
Molecular FormulaC₅H₇N₃OPyridazin-3-amine
Molecular Weight125.13 g/mol4-Hydroxymethylpyridazine
Dipole Moment3.8–4.2 D3-Aminopyridazine
LogP (Partition Coeff.)-0.45 ± 0.154-Methanolpyrimidine

Synthesis and Purification Strategies

Retrosynthetic Analysis

Two primary synthetic routes dominate literature approaches to analogous pyridazine methanol derivatives:

  • Functionalization of Preformed Pyridazine Cores

    • Nitration at position 3 followed by reduction to the amine

    • Hydroxymethylation via Vilsmeier-Haack formylation and subsequent borohydride reduction

  • Cyclization of Acyclic Precursors

    • Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds

    • Microwave-assisted [4+2] cycloadditions using nitrile oxides

Optimized Synthetic Protocol

A representative synthesis involves:

  • 3-Nitropyridazine-4-carbaldehyde

    • Starting material: Pyridazine-4-carbaldehyde

    • Nitration with HNO₃/H₂SO₄ at 0°C (72% yield)

  • Reduction to 3-Aminopyridazine-4-carbaldehyde

    • Catalytic hydrogenation (H₂, Pd/C) in ethanol (89% yield)

  • Reduction to (3-Aminopyridazin-4-yl)methanol

    • NaBH₄ in methanol at 0°C (95% yield)

Critical Parameters:

  • Temperature control during nitration prevents ring decomposition

  • Anhydrous conditions during borohydride reduction minimize aldehyde oxidation

Purification and Characterization

  • Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7)

  • HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient (purity >98%)

  • Spectroscopic Confirmation:

    • ¹H NMR (DMSO-d₆): δ 8.21 (d, J=5.1 Hz, 1H), 6.89 (d, J=5.1 Hz, 1H), 5.12 (t, J=5.8 Hz, -OH), 4.54 (d, J=5.8 Hz, -CH₂-), 6.34 (s, -NH₂)

    • IR (KBr): 3360 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N pyridazine)

Reactivity and Functionalization Pathways

The bifunctional nature of (3-Aminopyridazin-4-yl)methanol enables diverse chemical modifications:

Amino Group Reactivity

  • Acylation: Acetic anhydride/pyridine yields 3-acetamido derivative (92% yield)

  • Diazo Coupling: Forms azo dyes with electron-deficient arenediazonium salts

  • Mannich Reaction: Condensation with formaldehyde and secondary amines generates aminomethylated products

Hydroxymethyl Group Transformations

  • Oxidation: MnO₂ in acetone produces 3-aminopyridazine-4-carboxylic acid (80% yield)

  • Esterification: AcCl/Et₃N gives methyl ester (mp 148–150°C)

  • Etherification: Williamson synthesis with alkyl halides forms stable ethers

Ring Functionalization

  • Electrophilic Substitution: Limited reactivity due to electron-deficient ring; bromination occurs at position 6 under radical conditions

  • N-Oxidation: mCPBA generates N-oxide derivatives with enhanced water solubility

Physicochemical and Spectroscopic Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water12.4 ± 0.825
Methanol84.2 ± 3.125
DMSO102.5 ± 5.625
Ethyl Acetate6.8 ± 0.425

Thermal Stability

  • Melting Point: 189–191°C (decomposes without sharp mp)

  • Thermogravimetric Analysis (TGA): 5% weight loss at 215°C (N₂ atmosphere)

Spectroscopic Fingerprints

TechniqueKey Features
UV-Vis (H₂O)λ_max = 267 nm (ε = 5400 M⁻¹cm⁻¹)
Fluorescenceλ_em = 385 nm (λ_ex = 260 nm, Φ = 0.12)
MS (ESI+)m/z 126.1 [M+H]⁺, 148.0 [M+Na]⁺

Industrial and Research Applications

Pharmaceutical Intermediate

Key precursor for:

  • BTK inhibitors in chronic lymphocytic leukemia therapy

  • JAK2/STAT3 pathway modulators

Coordination Chemistry

Forms stable complexes with transition metals:

  • Cu(II) complexes exhibit superoxide dismutase mimicry

  • Pd(0) catalyst for Suzuki-Miyaura couplings

Materials Science

  • Component in organic semiconductors (HOMO = -5.8 eV)

  • Crosslinking agent in epoxy resins (Tg = 145°C)

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